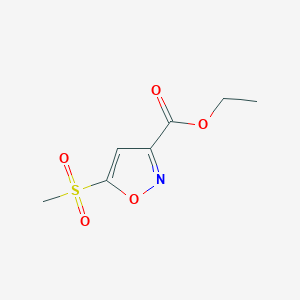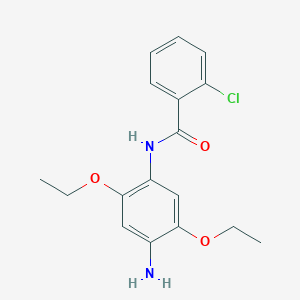![molecular formula C7H12N2O B15228185 2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
2-Amino-6-azaspiro[3.4]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-azaspiro[34]octan-7-one is a chemical compound with the molecular formula C7H13N2O It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom
Vorbereitungsmethoden
The synthesis of 2-Amino-6-azaspiro[3.4]octan-7-one can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
2-Amino-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-azaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are known to modulate various cellular processes, including pain perception. By antagonizing these receptors, the compound can enhance the analgesic effects of mu-opioid receptor agonists like morphine, thereby reducing the required dosage and mitigating tolerance development .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-azaspiro[3.4]octan-7-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar core structure but differs in its functional groups and specific receptor interactions.
2-Oxa-6-azaspiro[3.4]octan-7-one: This derivative contains an oxygen atom in place of one of the nitrogen atoms, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific sigma-1 receptor antagonistic activity, which distinguishes it from other spirocyclic compounds and highlights its potential in pain management research.
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-amino-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H12N2O/c8-5-1-7(2-5)3-6(10)9-4-7/h5H,1-4,8H2,(H,9,10) |
InChI-Schlüssel |
FFUAHMGHJOMGLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(=O)NC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)

![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)



